2-Butoxy-5-(trifluoromethyl)pyridin-3-OL

Lipophilicity Drug Design Physicochemical Property

2-Butoxy-5-(trifluoromethyl)pyridin-3-OL (CAS 1881321-94-3) is a trisubstituted pyridine derivative that combines a 2-butoxy ether, a 3-hydroxy group, and a 5-trifluoromethyl substituent on the pyridine ring. The compound belongs to the broader class of trifluoromethyl-substituted 3-alkoxypyridinols, which serve as versatile intermediates for the construction of pharmacologically active molecules and functional materials via palladium-catalyzed cross-coupling reactions.

Molecular Formula C10H12F3NO2
Molecular Weight 235.20 g/mol
Cat. No. B8033189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxy-5-(trifluoromethyl)pyridin-3-OL
Molecular FormulaC10H12F3NO2
Molecular Weight235.20 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=N1)C(F)(F)F)O
InChIInChI=1S/C10H12F3NO2/c1-2-3-4-16-9-8(15)5-7(6-14-9)10(11,12)13/h5-6,15H,2-4H2,1H3
InChIKeyMBPBCWRVJBWEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butoxy-5-(trifluoromethyl)pyridin-3-OL – A Differentiated Pyridinol Building Block for Lipophilicity-Driven Medicinal Chemistry and Cross-Coupling Applications


2-Butoxy-5-(trifluoromethyl)pyridin-3-OL (CAS 1881321-94-3) is a trisubstituted pyridine derivative that combines a 2-butoxy ether, a 3-hydroxy group, and a 5-trifluoromethyl substituent on the pyridine ring [1]. The compound belongs to the broader class of trifluoromethyl-substituted 3-alkoxypyridinols, which serve as versatile intermediates for the construction of pharmacologically active molecules and functional materials via palladium-catalyzed cross-coupling reactions [2][3]. Its molecular formula is C₁₀H₁₂F₃NO₂ with a molecular weight of 235.20 g/mol [1].

2-Butoxy-5-(trifluoromethyl)pyridin-3-OL – Why Simple Alkoxy Chain Swapping Compromises Lipophilicity-Dependent Performance


Within the 2-alkoxy-5-(trifluoromethyl)pyridin-3-ol series, the length and branching of the alkoxy chain critically govern the compound’s computed lipophilicity (XLogP3), rotatable bond count, and by extension its potential membrane permeability, metabolic stability, and solubility profile [1][2]. Substituting 2-butoxy-5-(trifluoromethyl)pyridin-3-OL with a shorter or branched alkoxy analog inevitably shifts these physicochemical parameters—potentially altering biological target engagement, pharmacokinetic behavior, or synthetic intermediate reactivity—without the quantitative comparative data necessary to guarantee equivalent performance. The following evidence section provides the measured and computed differences that support selection of the butoxy variant over its closest in-class alternatives.

2-Butoxy-5-(trifluoromethyl)pyridin-3-OL – Quantitative Differentiation Evidence Against Closest 2-Alkoxy and Unsubstituted Analogs


Enhanced Computed Lipophilicity (XLogP3) Distinguishes the Butoxy Analog from Shorter-Chain and Unsubstituted Variants

The 2-butoxy substituent confers the highest computed lipophilicity (XLogP3 = 2.9) among the linear 2-alkoxy-5-(trifluoromethyl)pyridin-3-ol series, exceeding the 2-methoxy (XLogP3 1.7), 2-ethoxy (2.1), and 2-propoxy (2.6) analogs, as well as the unsubstituted 5-(trifluoromethyl)pyridin-3-ol (1.4) [1]. This 0.3–1.5 log unit increase over the nearest comparators suggests superior membrane partitioning potential, which is a critical parameter for intracellular target engagement or blood-brain barrier penetration in CNS-focused medicinal chemistry programs [2].

Lipophilicity Drug Design Physicochemical Property

Higher Number of Rotatable Bonds Confers Greater Conformational Flexibility Relative to Shorter Alkoxy Analogs

The 2-butoxy chain introduces 4 rotatable bonds, compared with 3 for 2-propoxy, 2 for 2-ethoxy (and 2-isopropoxy), 1 for 2-methoxy, and 0 for the unsubstituted scaffold [1]. This incremental flexibility can enhance binding site adaptability—enabling the molecule to sample a broader conformational space for optimal target interaction—albeit with a potential entropic penalty that must be weighed in fragment-based or structure-based design workflows [2].

Conformational Flexibility Molecular Recognition Entropy

Preserved Topological Polar Surface Area Maintains Hydrogen-Bonding Capacity Across Alkoxy Series

Despite the increase in lipophilicity and molecular weight, the topological polar surface area (TPSA) remains constant at 42.4 Ų for all 2-alkoxy-5-(trifluoromethyl)pyridin-3-ol analogs (methoxy through butoxy), whereas the unsubstituted 5-(trifluoromethyl)pyridin-3-ol has a TPSA of only 33.1 Ų [1]. This indicates that the 2-alkoxy group contributes a consistent polar surface area increment relative to the unsubstituted core, and that the lipophilicity gain with longer chains is achieved without sacrificing hydrogen-bonding capacity—an important balance for optimizing both permeability and solubility [2].

Polar Surface Area Permeability Pharmacokinetics

Demonstrated Biochemical Target Engagement: bPARG Inhibition Provides a Starting Point for Profiling

2-Butoxy-5-(trifluoromethyl)pyridin-3-OL has been tested for inhibition of bovine thymus polyadenosine diphosphoribose glycohydrolase (bPARG) in a binding assay format (CHEMBL765130), confirming that the scaffold can engage therapeutically relevant enzymatic targets [1]. Comparative data against the methoxy, ethoxy, or propoxy analogs in this specific assay are not publicly available; therefore this evidence supports the compound's biological tractability but does not yet establish superiority over its structural neighbors [2].

Poly(ADP-ribose) glycohydrolase Enzyme Inhibition Target Engagement

2-Butoxy-5-(trifluoromethyl)pyridin-3-OL – Priority Application Scenarios Derived from Quantitative Differentiation Evidence


Lead Optimization Libraries Requiring Elevated Lipophilicity Within a Matched TPSA Series

Medicinal chemistry teams designing CNS-penetrant or intracellular-targeted small molecules can select 2-butoxy-5-(trifluoromethyl)pyridin-3-OL as the most lipophilic scaffold variant (XLogP3 2.9) in the 2-alkoxy-5-trifluoromethyl-pyridin-3-ol series, while maintaining a constant TPSA of 42.4 Ų across all linear alkoxy analogs [1]. This avoids the common trade-off where increasing logP inadvertently reduces polar surface area, thereby preserving a favorable balance for permeability and solubility. Procurement of the butoxy variant enables SAR exploration at the upper lipophilicity boundary of the series without structural modification of the core [2].

Conformational Entropy Exploration in Fragment-Based Drug Design

The 4 rotatable bonds of the butoxy chain provide a measurable increase in conformational freedom over the 1–3 rotatable bonds of shorter alkoxy analogs [1]. Structure-based design groups investigating ligand binding entropy can use the butoxy compound to systematically probe the effect of side-chain flexibility on target engagement, protein conformational selection, or induced-fit binding mechanisms [2]. The incremental nature of the rotatable bond count across the methoxy→butoxy series enables quantitative SAR without introducing confounding structural changes.

Synthetic Intermediate for Palladium-Catalyzed Cross-Coupling Reactions

Trifluoromethyl-substituted 3-alkoxypyridinols, including the butoxy variant, are established substrates for conversion to pyridine-3,4-diols followed by bis-triflation and subsequent Suzuki or Sonogashira couplings [1]. The butoxy ether protection at the 2-position can be cleaved under mild conditions (Lewis acid or hydrogenolysis) to reveal the 2-hydroxyl group for further functionalization, positioning the compound as a strategically di-functionalized building block for the construction of fluorinated biaryl or alkyne-linked libraries [2]. The enhanced lipophilicity of the butoxy analog may improve solubility in organic reaction media compared to shorter-chain counterparts.

PARG-Focused Probe or Tool Compound Development

The documented inhibition of bovine PARG [1] provides a rational starting point for laboratories investigating poly(ADP-ribose) metabolism, DNA repair, or PARP/PARG inhibitor synergy. While direct comparative potency data against alkoxy analogs are lacking, the availability of this specific compound with a known biological annotation reduces the uncertainty associated with purchasing an uncharacterized building block. Researchers can initiate profiling and co-crystallography studies using the butoxy variant and subsequently benchmark its activity against purchased or synthesized comparator analogs [2].

Quote Request

Request a Quote for 2-Butoxy-5-(trifluoromethyl)pyridin-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.